(2,5-dioxopyrrolidin-1-yl) 2-(dodecanoylamino)acetate
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Overview
Description
(2,5-dioxopyrrolidin-1-yl) 2-(dodecanoylamino)acetate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities. The compound consists of a pyrrolidinone ring and a dodecanoylamino group, making it a versatile molecule in both organic synthesis and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-(dodecanoylamino)acetate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 2-(dodecanoylamino)acetic acid. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 2-(dodecanoylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidinone ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 2-(dodecanoylamino)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a protein crosslinker and its interactions with biological molecules.
Medicine: Explored for its potential anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2-(dodecanoylamino)acetate involves its interaction with specific molecular targets. In biological systems, it may act by modifying lysine residues in proteins, thereby affecting protein function and signaling pathways. The compound’s reactivity with amino groups makes it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
(2,5-dioxopyrrolidin-1-yl) 2-(phenyl)acetate: Similar structure but with a phenyl group instead of a dodecanoylamino group.
(2,5-dioxopyrrolidin-1-yl) 2-(tritylsulfanyl)acetate: Contains a tritylsulfanyl group, offering different reactivity and applications.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 2-(dodecanoylamino)acetate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in studies involving membrane interactions and hydrophobic environments .
Properties
CAS No. |
823780-55-8 |
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Molecular Formula |
C18H30N2O5 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(dodecanoylamino)acetate |
InChI |
InChI=1S/C18H30N2O5/c1-2-3-4-5-6-7-8-9-10-11-15(21)19-14-18(24)25-20-16(22)12-13-17(20)23/h2-14H2,1H3,(H,19,21) |
InChI Key |
GSZFFMKLGLNALZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
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